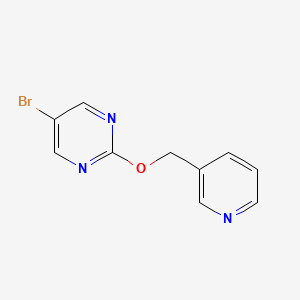

5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidin

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(pyridin-3-ylmethoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-9-5-13-10(14-6-9)15-7-8-2-1-3-12-4-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCINSYZCFDTPPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Rational Molecular Design of 5 Bromo 2 Pyridin 3 Ylmethoxy Pyrimidin Derivatives

Elucidating the Role of Bromine Atom at C5 Position of Pyrimidine (B1678525) Ring

The presence of a bromine atom at the C5 position of the pyrimidine ring is a critical determinant of the biological activity of 5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidine and its derivatives. Halogenated pyrimidines, such as 5-bromopyrimidine (B23866), are recognized for their unique chemical and biological properties. ontosight.ai The bromine atom at the C5 position significantly influences the electronic and steric properties of the pyrimidine core.

From an electronic standpoint, the bromine atom is an electron-withdrawing group, which can modulate the electron density of the pyrimidine ring. This alteration in electron distribution can affect the molecule's ability to interact with biological targets, such as enzymes or receptors. The presence of the bromine atom makes 5-bromopyrimidine a useful intermediate in various chemical reactions, including nucleophilic substitution and cross-coupling reactions, which allows for the synthesis of diverse derivatives. ontosight.ai

Halogen-substituted nucleosides, particularly those with bromine at the C5 position of the pyrimidine ring, have demonstrated significant synthetic and biological utility. nih.gov These compounds are often utilized in reactions involving direct displacement with nucleophiles and in transition metal-catalyzed cross-coupling reactions to synthesize a variety of unnatural nucleosides with interesting biological profiles. nih.gov In the context of drug design, the bromine atom can form halogen bonds, which are non-covalent interactions that can contribute to the binding affinity of a ligand to its protein target. This can lead to enhanced potency and selectivity.

Structural Contributions of the Pyridin-3-ylmethoxy Side Chain to Biological Activity

The pyridin-3-ylmethoxy side chain is another pivotal component that contributes significantly to the biological activity of this class of compounds. Pyridine (B92270) and pyrimidine core structures are prevalent in natural products and have been identified as privileged scaffolds in the discovery of novel drugs, including anticancer agents. nih.gov The pyridine ring, in particular, can engage in various non-covalent interactions with biological targets.

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a protein. Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The "methoxy" linker provides a degree of conformational flexibility, allowing the pyridinyl group to adopt an optimal orientation for binding within a protein's binding pocket.

Systematic Exploration of Substituent Effects on Compound Potency and Selectivity

The potency and selectivity of 5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidine derivatives can be systematically modulated by introducing various substituents at different positions of the pyrimidine and pyridine rings. The position of substituents on the pyrimidine nucleus has a profound influence on the resulting biological activities. nih.gov

Electronic and Steric Modulations

The introduction of substituents with varying electronic and steric properties can fine-tune the biological activity of the parent compound. Electronic effects, such as the introduction of electron-donating or electron-withdrawing groups, can alter the pKa of the molecule and its ability to form hydrogen bonds. researchgate.net For instance, adding electron-withdrawing groups to the pyridine ring can enhance its hydrogen bond donating capacity, while electron-donating groups can increase the basicity of the pyridine nitrogen.

Steric effects, governed by the size and shape of the substituents, also play a crucial role. Bulky substituents can create steric hindrance, which may either be detrimental or beneficial for activity, depending on the topology of the target's binding site. In some cases, larger alkyl or aryl groups can establish favorable hydrophobic interactions, leading to increased potency. nih.gov

A hypothetical exploration of these effects can be seen in the table below, illustrating how different substituents might influence inhibitory concentration (IC50).

| Compound | R1 (Pyrimidine Ring) | R2 (Pyridine Ring) | Hypothetical IC50 (nM) |

| 1 | H | H | 100 |

| 2 | -CH3 | H | 75 |

| 3 | -Cl | H | 50 |

| 4 | H | 4-OCH3 | 80 |

| 5 | H | 4-CF3 | 40 |

This table is for illustrative purposes and does not represent actual experimental data.

Linker Variations and Core Modifications

Modifications to the linker connecting the pyrimidine core and the pyridine ring, as well as alterations to the pyrimidine core itself, can lead to significant changes in biological activity. Varying the length and flexibility of the ether linker can alter the relative orientation of the two ring systems, potentially leading to improved binding. Replacing the ether linkage with other functional groups, such as an amine or an amide, would introduce different hydrogen bonding capabilities and conformational constraints.

Core modifications, such as replacing the pyrimidine ring with other heterocyclic systems, can also be explored to improve drug-like properties or to circumvent potential metabolic liabilities. For example, fused ring systems like pyrido[2,3-d]pyrimidinone have been investigated as scaffolds for kinase inhibitors. nih.gov

Principles of Rational Design for Optimized 5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidin Analogs

The rational design of optimized analogs of 5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidine is guided by a comprehensive understanding of its SAR. The primary goal is to enhance potency, selectivity, and pharmacokinetic properties.

A key principle is the utilization of bioisosteric replacements. For example, the bromine atom at the C5 position could be replaced with other halogens (Cl, I) or a cyano group to modulate electronic properties and halogen bonding potential. Similarly, the pyridine ring could be replaced with other nitrogen-containing heterocycles like pyrazole (B372694) or imidazole (B134444) to explore different hydrogen bonding patterns.

Computational methods, such as molecular docking, can be employed to visualize the binding mode of the compounds within the active site of a target protein. nih.govnih.gov This allows for the in silico design of new derivatives with improved interactions. For instance, if a hydrophobic pocket is identified near a particular position on the molecule, substituents with hydrophobic character can be rationally introduced at that position.

The development of quantitative structure-activity relationship (QSAR) models can also guide the design of new analogs. nih.gov By correlating the physicochemical properties of a series of compounds with their biological activity, these models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Ultimately, the rational design process is an iterative cycle of design, synthesis, and biological evaluation. Each new data point contributes to a more refined understanding of the SAR, paving the way for the development of highly potent and selective drug candidates.

Lack of Available Data for Mechanistic Investigations and Molecular Interactions of 5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidine

Following a comprehensive search of scientific literature and databases, it has been determined that there is insufficient publicly available research data to generate a detailed article on the mechanistic investigations and molecular interactions of the specific compound 5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidine .

The specific inquiries into the compound's activity across the outlined targets did not yield the necessary detailed research findings required to populate the requested sections and subsections. The searches for in vitro enzyme inhibition and receptor binding data for this particular molecule were unsuccessful.

The required topics for the article were:

Mechanistic Investigations and Molecular Interactions of 5 Bromo 2 Pyridin 3 Ylmethoxy Pyrimidin

Receptor Binding and Modulatory Activities

Angiotensin II Receptor Antagonism

While general information exists for the broader class of pyrimidine-containing molecules and their interactions with these biological targets, no specific studies with quantitative data (such as IC50 values or binding constants) for 5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidine could be located. Therefore, in the interest of scientific accuracy and strict adherence to the provided instructions, the requested article cannot be generated.

Molecular Recognition and Non-Covalent Interactions

The molecular structure of 5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidin, featuring both a pyrimidine (B1678525) and a pyridine (B92270) ring, provides multiple sites for non-covalent interactions that are critical for its molecular recognition by biological targets. These interactions include hydrogen bonding, hydrophobic interactions, and π-π stacking, which collectively determine the compound's binding affinity and specificity.

Hydrogen bonds are pivotal in the specific recognition of ligands by biological macromolecules. The structure of this compound possesses several potential hydrogen bond acceptor and donor sites. Computational analysis of the closely related compound, 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine, indicates the presence of three hydrogen bond acceptors and no hydrogen bond donors. chemscene.com For this compound, the nitrogen atoms within the pyrimidine and pyridine rings, as well as the ether oxygen atom, are the primary hydrogen bond acceptor sites.

The nitrogen atoms in the pyrimidine ring, being part of an electron-deficient aromatic system, can accept hydrogen bonds from suitable donor groups such as amino acid residues (e.g., the backbone N-H) in a protein's active site. Similarly, the nitrogen atom in the pyridine ring also serves as a hydrogen bond acceptor. The ether oxygen atom in the methoxy (B1213986) bridge, with its lone pairs of electrons, is another key site for forming hydrogen bonds with donor groups. The formation of these specific hydrogen bonds contributes significantly to the stable binding of the molecule to its biological targets. The precise geometry and strength of these hydrogen bond networks would be definitively determined by X-ray crystallography studies of the compound in complex with its target proteins.

Table 1: Potential Hydrogen Bond Acceptor/Donor Sites in this compound

| Functional Group | Atom | Type |

|---|---|---|

| Pyrimidine Ring | Nitrogen | Acceptor |

| Pyridine Ring | Nitrogen | Acceptor |

| Methoxy Bridge | Oxygen | Acceptor |

Hydrophobic interactions and π-π stacking are crucial for the binding of aromatic compounds to protein targets. The planar aromatic systems of the pyrimidine and pyridine rings in this compound are well-suited for such interactions.

Hydrophobic Interactions: The bromo-substituted pyrimidine ring and the pyridine ring contribute to the hydrophobic character of the molecule. These regions can favorably interact with nonpolar amino acid residues in a protein's binding pocket, such as leucine, valine, and phenylalanine. nih.gov These interactions are driven by the entropic effect of displacing ordered water molecules from the binding site, leading to a more stable protein-ligand complex.

π-π Stacking: The electron-rich aromatic rings of pyrimidine and pyridine can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. rsc.org These interactions can occur in a face-to-face or edge-to-face orientation and are a significant contributor to binding affinity. nih.govrsc.org The specific geometry of the π-π stacking is dependent on the electronic properties of the interacting rings and their relative orientation within the binding site. Theoretical calculations on related systems suggest that these interactions are a combination of electrostatic and dispersion forces. researchgate.net The presence of the bromine atom can also influence these interactions through halogen bonding, further stabilizing the complex.

In Vitro Cellular Pathway Perturbations

Studies on pyrimidine derivatives have revealed their potential to interfere with fundamental cellular processes, leading to the inhibition of cancer cell proliferation. The following sections detail the observed effects of compounds structurally related to this compound on cell cycle progression, apoptosis, and DNA synthesis.

Research on closely related 5-bromo-pyrimidin-2-amine derivatives has demonstrated their ability to induce apoptosis in cancer cells. For instance, certain 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells. researchgate.netnih.gov This apoptotic induction is a key mechanism for their anti-cancer activity.

Apoptosis, or programmed cell death, is a tightly regulated process that eliminates damaged or unwanted cells. The induction of apoptosis by these pyrimidine derivatives suggests that they activate specific signaling pathways that lead to cellular self-destruction. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. While the precise mechanisms for this compound are not yet elucidated, the activity of its analogs points towards a potential to trigger similar apoptotic responses in cancer cells. Further studies, such as Annexin V staining and caspase activation assays, would be necessary to confirm and characterize this effect.

Cell cycle arrest is another critical mechanism by which anti-proliferative agents exert their effects. By halting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), these compounds can prevent cancer cells from replicating. While direct evidence for this compound is pending, other pyrimidine derivatives have been shown to cause cell cycle arrest, suggesting a common mode of action for this class of compounds. auctoresonline.org

Table 2: Investigated In Vitro Effects of Related Pyrimidine Derivatives

| Compound Class | Cell Line | Effect |

|---|---|---|

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives | A549 (NSCLC) | Induction of Apoptosis researchgate.netnih.gov |

Pyrimidine analogs are well-known for their ability to interfere with DNA synthesis, a cornerstone of cancer chemotherapy. Thymidylate synthase, a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), is a common target for pyrimidine-based inhibitors. jocpr.com Inhibition of this enzyme leads to a depletion of the nucleotide pool necessary for DNA replication and repair, ultimately causing cell death.

Furthermore, compounds containing a 5-bromodeoxyuridine (BrdU) moiety, a thymidine (B127349) analog, are known to be incorporated into DNA during replication. This incorporation can disrupt DNA structure and function, leading to the inhibition of cell division. nih.gov Studies using radiolabeled bromo-deoxyuridine analogs have been employed to measure the rate of DNA synthesis and assess the anti-proliferative effects of therapeutic agents. nih.gov Given its structural components, it is plausible that this compound or its metabolites could interfere with DNA synthesis, either by direct inhibition of enzymes involved in nucleotide metabolism or through incorporation into the DNA strand. However, direct experimental validation of this hypothesis for the specific compound is required.

Comprehensive Biological Activity Profiling of 5 Bromo 2 Pyridin 3 Ylmethoxy Pyrimidin Analogs in Vitro Studies

Anti-Cancer Spectrum and Potency

The anti-cancer potential of 5-bromo-pyrimidine derivatives has been extensively evaluated. ijpcbs.com These compounds have demonstrated both cytotoxic and anti-proliferative effects across a spectrum of human cancer cell lines, suggesting their potential as broad-spectrum anticancer agents. nih.govekb.eg The structural versatility of the pyrimidine (B1678525) scaffold allows for modifications that can enhance interaction with various biological targets, leading to potent anti-cancer activity. nih.gov

Derivatives of 5-bromo-pyrimidine have shown notable cytotoxic effects against a diverse panel of human cancer cell lines. ijpcbs.com In one study, a series of novel 5-bromo-pyrimidine analogs were synthesized and evaluated for their in vitro anticancer activity against five human cancer cell lines: HeLa (cervical), A549 (lung), MCF-7 (breast), A2780 (ovarian), and BGC-823 (gastric). ijpcbs.com The results indicated that several compounds exhibited excellent anticancer activity, with potency comparable to the reference drug Dasatinib. ijpcbs.com

Similarly, other studies on related pyrimidine derivatives have confirmed their cytotoxic potential. For instance, pyrrolo[2,3-d]pyrimidine derivatives have been tested against human lung (A549), prostate (PC3), colon (SW480), and breast (MCF-7) cancer cell lines, with some compounds showing strong cytotoxic activity. ingentaconnect.com Thieno[2,3-d]pyrimidines have also been found to inhibit the proliferation of MCF-7 and MDA-MB-231 breast cancer cells. mdpi.com Halogenated pyrrolo[3,2-d]pyrimidines demonstrated antiproliferative activity against four different cancer cell lines, with a 2,4-dichloro derivative showing activity in the low micromolar range. nih.gov The introduction of iodine at the C7 position significantly enhanced this potency into the sub-micromolar range. nih.gov

| Compound Class | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| 5-Bromo-pyrimidine derivatives | HeLa (Cervical), A549 (Lung), MCF-7 (Breast), A2780 (Ovarian), BGC-823 (Gastric) | Compounds 5c, 5e, 6d, 6g, and 6h showed excellent anticancer activity, comparable to Dasatinib. | ijpcbs.com |

| Pyrrolo[2,3-d]pyrimidines with urea (B33335) moiety | A549 (Lung), PC3 (Prostate), SW480 (Colon), MCF-7 (Breast) | Compound 10a was most potent against PC3 cells (IC50 = 0.19 μM); compound 9e showed strongest cytotoxicity against A549 cells (IC50 = 4.55 μM). | ingentaconnect.com |

| Thiazolo[4,5-d]pyrimidine derivatives | A375 (Melanoma), C32 (Melanoma), DU145 (Prostate), MCF-7 (Breast) | Compound 3b, a 7-chloro-thiazolo[4,5-d]pyrimidine, was the most active among the synthesized compounds. | mdpi.com |

| Halogenated Pyrrolo[3,2-d]pyrimidines | Various cancer cell lines | A 2,4-dichloro derivative (compound 1) showed low micromolar activity. A C7-iodinated derivative (compound 2) showed sub-micromolar activity. | nih.gov |

| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines | MCF-7 (Breast), MDA-MB-231 (Breast) | Compound 3 was most toxic to MCF-7 cells (IC50 = 13.42 μg/mL). Compound 2 showed the highest effect against MDA-MB-231 cells (IC50 = 52.56 μg/mL). | mdpi.com |

Beyond direct cytotoxicity, analogs of 5-bromo-pyrimidine exhibit significant anti-proliferative activity. ekb.egmdpi.com Studies on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, a related class of compounds, have demonstrated potent anti-proliferative effects in triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines. mdpi.com The mechanism for this activity is believed to involve the disruption of phospholipid metabolism. mdpi.com

Investigations into halogenated pyrrolo[3,2-d]pyrimidines revealed that these compounds can induce cell cycle arrest. nih.gov For example, one potent compound caused cells to accumulate at the G2/M stage, while another induced apoptosis along with G2/M cell cycle arrest in a triple-negative breast cancer cell model. nih.gov Similarly, 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines were found to cause cell cycle arrest in the G2 stage for MDA-MB-231 cells and in the G1 stage for the estrogen-positive MCF-7 cell line. mdpi.com These findings suggest that the anti-proliferative effects of these pyrimidine analogs are mediated, at least in part, by their ability to interfere with cell cycle progression. ekb.egmdpi.comnih.gov

Antimicrobial Efficacy

In addition to their anti-cancer properties, 5-bromo-pyrimidine derivatives have been identified as promising antimicrobial agents. ijpcbs.com Their activity spans a range of pathogens, including bacteria and fungi, and extends to the inhibition of biofilm formation, a key factor in microbial persistence and resistance. mdpi.comnih.gov

In vitro studies have confirmed the antibacterial potential of 5-bromo-pyrimidine analogs against both Gram-positive and Gram-negative bacteria. ijpcbs.com A synthesized series of these derivatives was tested against bacterial strains such as Staphylococcus aureus, Streptococcus faecalis, Bacillus subtilis (Gram-positive), and Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). ijpcbs.com Several compounds in this series demonstrated significant activity against the tested bacteria. ijpcbs.com Other research on thiophenyl substituted pyrimidine derivatives has highlighted their effectiveness, particularly against Gram-positive strains, including multidrug-resistant MRSA and VREs. rsc.org

| Compound Series | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Key Findings | Reference |

|---|---|---|---|---|

| 5-Bromo-pyrimidine derivatives (5a, 5c, 5e, 6b, 6d, 6h) | Staphylococcus aureus, Streptococcus faecalis, Bacillus subtilis | Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa | Showed significant activity against all tested bacterial and fungal species. | ijpcbs.com |

| Thiophenyl pyrimidine derivative | MRSA, VREs | Not specified | Showed higher antibacterial potency than vancomycin (B549263) and methicillin (B1676495) against MRSA and VREs. | rsc.org |

| Pyrido[2,3-d]pyrimidines (4a-4h) | Staphylococcus, Bacillus cereus | P. merabitis, S. maresens | Compound 4h exhibited excellent % inhibition, comparable to Streptomycin. | researchgate.net |

The antifungal efficacy of 5-bromo-pyrimidine analogs has also been established. The same study that demonstrated antibacterial activity also tested the compounds against the yeasts Saccharomyces cerevisiae and Candida tropicalis, as well as the mold Aspergillus niger. ijpcbs.com Several of the synthesized compounds showed significant activity against these fungal species. ijpcbs.com Another study focused specifically on pyridine (B92270) and pyrimidine derivatives against an efflux-negative strain of Candida albicans. nih.gov The findings suggested that these compounds mediate their antifungal activity by putatively inhibiting lanosterol (B1674476) demethylase, which disrupts ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. nih.gov

Biofilms are structured communities of microbial cells that are notoriously resistant to conventional antimicrobial agents. nih.gov Halogenated pyrimidine derivatives have shown significant efficacy in inhibiting biofilm formation, particularly in enterohemorrhagic Escherichia coli (EHEC). nih.gov Certain derivatives, such as 2-amino-5-bromopyrimidine (B17363) (2A5BP), exhibited significant inhibitory effects on EHEC biofilm formation without affecting bacterial growth, indicating a targeted anti-biofilm action rather than general toxicity. nih.gov The mechanism appears to involve the downregulation of key genes responsible for curli production, which is essential for bacterial adhesion and biofilm development. nih.gov Other studies on fluoropyrimidines have also shown that they can impair biofilm formation in E. coli by perturbing pyrimidine nucleotide pools. nih.gov This highlights the potential of halogenated pyrimidines as agents to combat the persistence and resistance of bacteria in biofilm-related infections. nih.govresearchgate.net

Antiviral Properties

Analogs of 5-bromopyrimidine (B23866) have been synthesized and evaluated for their antiviral activity against a diverse range of viruses. In one study, a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with various substituents at the C-6 position were synthesized and tested. nih.gov The antiviral assays were conducted in several cell cultures, including CRFK, HEL, Vero, HeLa, and MDCK cells, to determine the inhibition of virus-induced cytopathicity. nih.gov

The compounds were tested against a panel of viruses, including:

Feline Coronavirus (FIPV)

Feline Herpes Virus

Herpes Simplex Virus (HSV) type-1 and type-2

Vaccinia virus

Vesicular Stomatitis Virus (VSV)

Parainfluenza-3 virus

Reovirus-1

Coxsackie B4 virus

Respiratory Syncytial Virus (RSV)

Influenza A and B viruses nih.gov

While some derivatives showed activity against various viral strains, the efficacy was often observed at concentrations close to their cytotoxic threshold. nih.gov For example, one analog exhibited activity against cytomegalovirus (CMV) strains and varicella-zoster virus (VZV) strains in HEL cell cultures, but its effective concentration was near its toxicity level. nih.gov This highlights a critical challenge in developing these compounds as viable antiviral agents, where achieving a high therapeutic index (a favorable balance between efficacy and toxicity) is paramount.

Anti-Inflammatory and Analgesic Effects

Pyrimidine derivatives are recognized for their wide range of biological activities, including significant anti-inflammatory properties. nih.govnih.gov The mechanism of action for many of these compounds is associated with the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator in the inflammatory pathway. nih.govdoaj.org By inhibiting COX enzymes, these pyrimidine-based agents reduce the production of prostaglandins (B1171923) (like PGE₂), which are pivotal in inflammation and pain signaling. nih.govdovepress.com

In vitro studies have demonstrated that certain pyrimidine derivatives are potent and selective inhibitors of COX-2. nih.gov For example, a study on specific pyrimidine derivatives, designated L1 and L2, showed high selectivity towards COX-2, with performance comparable to the established anti-inflammatory drug meloxicam. nih.gov In addition to enzyme inhibition, these compounds have also been shown to inhibit the growth of lipopolysaccharide (LPS)-stimulated monocytic cells in a dose-dependent manner, further confirming their anti-inflammatory potential at a cellular level. nih.gov

Structure-activity relationship studies have indicated that the nature and position of substituents on the pyrimidine ring are crucial for anti-inflammatory activity. nih.gov The presence of certain electron-releasing groups or specific moieties like a naphthyl group can enhance the inhibitory effects on inflammatory mediators such as iNOS and COX-2. nih.gov Pyrazole (B372694) derivatives, which are structurally related to pyrimidines, have also been investigated, with some compounds proving to be potent analgesics and anti-inflammatory agents in in-vivo models. rjpbr.com

| Compound Class | Assay/Target | Key Findings | Reference |

| Pyrimidine derivatives (L1, L2) | COX-1/COX-2 Inhibition | High selectivity towards COX-2, comparable to meloxicam. | nih.gov |

| Pyrrolo[2,3-d]pyrimidine analogs | iNOS and COX-2 expression | Significantly decreased mRNA and protein levels of iNOS and COX-2. | nih.gov |

| Pyridopyrmidinone-benzoates | COX-2 Inhibition | IC₅₀ values ranging from 0.67–1.02 μM, superior to celecoxib (B62257) (1.11 µM). | dovepress.com |

Antimalarial Activity

The search for novel antimalarial compounds has led to the investigation of various heterocyclic scaffolds, including pyrimidine derivatives. The urgent need for new treatments is driven by the emergence of drug-resistant strains of the Plasmodium parasite. nih.gov In vitro screening of compound libraries is a primary method for identifying new potential antimalarials. scielo.br

An in-house library of heterocyclic compounds was screened for activity against the chloroquine-sensitive (3D7) strain of Plasmodium falciparum using a SYBR Green-based assay. nih.gov From this screening, several compounds, including pyridyl-diaminopyrimido-diazepine derivatives, showed promising activity with IC₅₀ values in the sub-micromolar range. nih.gov For a compound to be considered a promising candidate, it should ideally exhibit an IC₅₀ value of less than 1 µM. scielo.br

In another study, a series of beta amino ketones were evaluated for their antiplasmodial activity against the W2 strain of P. falciparum. One of the tested compounds displayed a potent IC₅₀ value of 0.98 µM. scielo.brscielo.br These findings underscore the potential of nitrogen-containing heterocyclic compounds, such as pyrimidine analogs, as foundational structures for the development of new antimalarial drugs. scielo.br

| Compound Class | P. falciparum Strain | In Vitro Activity (IC₅₀) | Reference |

| Pyridyl-diaminopyrimido-diazepines | 3D7 (chloroquine-sensitive) | 0.175 - 0.990 µM | nih.gov |

| Beta amino ketone | W2 | 0.98 µM | scielo.br |

Other Investigated Biological Activities (e.g., Anticonvulsant, Antihypertensive, Antioxidant, Antileishmanial)

Beyond the activities previously detailed, pyrimidine analogs and related heterocyclic compounds have been explored for a variety of other potential therapeutic applications.

Anticonvulsant Activity: Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for new antiepileptic drugs with improved efficacy and fewer side effects. nih.govmdpi.com Several studies have evaluated pyrimidine-related structures for anticonvulsant properties. For instance, 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized and showed significant anticonvulsant activity in both maximal electroshock (MES) and isoniazid (B1672263) (INH)-induced seizure models in mice. sciepub.com These findings suggest that the pyridazinone core, which is related to pyrimidine, can be regarded as a promising scaffold for a newer class of anticonvulsants. sciepub.com

Antioxidant Activity: Oxidative stress is implicated in numerous diseases, including inflammation. nih.govnih.gov Some pyrimidine derivatives have been found to possess antioxidant properties in addition to their anti-inflammatory effects. In vitro assays demonstrated that certain pyrimidine compounds could reduce levels of reactive oxygen species (ROS), confirming their ability to mitigate oxidative stress. nih.gov

Antileishmanial Activity: Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. mdpi.com The search for new treatments has included the screening of various chemical compounds. While direct studies on 5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidin were not identified, related heterocyclic compounds such as 5-nitroimidazoles have shown prominent activity against Leishmania major promastigotes and Leishmania donovani amastigotes. researchgate.net Bioactivation of these compounds by parasite-specific nitroreductases is thought to be key to their cytotoxic effect on the parasite. researchgate.net

Antihypertensive Activity: Limited information was found in the searched literature regarding the specific antihypertensive activity of this compound or its close analogs.

Computational Chemistry and in Silico Approaches for 5 Bromo 2 Pyridin 3 Ylmethoxy Pyrimidin

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug design for understanding drug-receptor interactions, predicting binding affinity, and elucidating the orientation of ligands at the active site of a protein. nih.govremedypublications.com For 5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidin, docking studies would be essential to identify potential protein targets and to understand the structural basis of its activity.

The primary goal of molecular docking is to predict the most likely binding mode(s) of a ligand within a protein's binding pocket. nih.gov This process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their complementarity to the target. The scoring functions estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), which helps in ranking different ligands or different poses of the same ligand. echemcom.comnih.govarxiv.org

For this compound, the pyridine (B92270) and pyrimidine (B1678525) rings are likely to participate in crucial interactions. The nitrogen atoms in these rings can act as hydrogen bond acceptors, while the aromatic systems can engage in π-π stacking or cation-π interactions with the protein's side chains. nih.gov The bromo substituent can form halogen bonds, and the flexible ether linkage allows the molecule to adopt various conformations to fit optimally within the binding site. Docking simulations would explore these possibilities to identify the most stable binding pose. While specific binding affinity data for this exact compound is not available, studies on similar pyrimidine derivatives show that they can achieve strong binding affinities with various protein targets, such as kinases and proteases. remedypublications.commdpi.com

Table 1: Illustrative Output from a Molecular Docking Study for a Pyrimidine Derivative

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|

| CDK8 (5FGK) | -8.5 | Val27, Ala39, Lys52, Asp173 | Hydrogen Bonding, Hydrophobic Interactions |

| SARS-CoV-2 Mpro (6Y2F) | -7.9 | His41, Cys145, Glu166, Gln189 | Hydrogen Bonding, π-π Stacking |

| EGFR Kinase (1M17) | -9.2 | Met793, Leu718, Cys797 | Hydrogen Bonding, Halogen Bonding |

Beyond predicting affinity, molecular docking provides a detailed picture of the intermolecular interactions between the ligand and the protein. researchgate.net These interactions are critical for stabilizing the ligand-protein complex. Common interactions include:

Hydrogen Bonds: The nitrogen atoms of the pyrimidine and pyridine rings are potential hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic rings can interact with nonpolar amino acid residues like valine, leucine, and isoleucine.

π-π Stacking: The aromatic systems can stack with the side chains of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The bromine atom on the pyrimidine ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains. rsc.org

Cation-π Interactions: The electron-rich π-systems of the pyridine and pyrimidine rings can interact favorably with cationic amino acid residues like lysine and arginine. nih.gov

Understanding these specific interactions is crucial for structure-based drug design, as it allows for the rational modification of the ligand to enhance binding affinity and selectivity. volkamerlab.org For instance, identifying a key hydrogen bond can guide chemists to preserve the responsible functional group in subsequent analogue designs.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, Electrostatic Potential Mapping)

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of a molecule. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost. echemcom.comnih.gov

For this compound, DFT calculations can be used to determine its optimized three-dimensional geometry, vibrational frequencies, and various electronic properties. samipubco.com The results of these calculations are fundamental for interpreting experimental data and for providing parameters for other computational models like molecular dynamics and QSAR.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comopenaccesspub.org A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For a molecule like this compound, this analysis can predict which parts of the molecule are most likely to be involved in chemical reactions. youtube.com

Electrostatic Potential Mapping (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. wolfram.comlibretexts.org It is a color-coded map where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.netnih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine and pyridine rings, making them sites for hydrogen bonding and interaction with positive centers. researchgate.net The bromine atom might exhibit a region of positive potential known as a "sigma-hole," which is responsible for its ability to form halogen bonds.

Table 2: Typical Parameters Derived from Quantum Chemical Calculations for a Heterocyclic Compound

| Parameter | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -6 to -8 eV | Electron-donating ability |

| LUMO Energy | -1 to -3 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4 to 6 eV | Chemical reactivity and stability |

| Dipole Moment | 1 to 5 Debye | Molecular polarity |

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in Silico

Before a compound can become a viable drug, it must possess favorable ADME properties. In silico tools are widely used in the early stages of drug discovery to predict these properties, helping to identify candidates with good pharmacokinetic profiles and to flag potential liabilities. nih.govrfppl.co.inresearchgate.netmdpi.com

For this compound, various computational models and web-based servers (e.g., SwissADME, pkCSM) can predict a range of ADME parameters. nih.gov These predictions are often based on the molecule's structure and physicochemical properties, such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors.

Key predicted properties include:

Absorption: Prediction of oral bioavailability, gastrointestinal absorption, and permeability across the blood-brain barrier. Lipinski's "Rule of Five" is a commonly used guideline to assess the drug-likeness of a molecule for oral absorption. nih.gov

Distribution: Prediction of plasma protein binding and volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes. The pyridine and pyrimidine rings, as well as the methylene bridge, could be susceptible to metabolic transformations.

Excretion: Prediction of the clearance and half-life of the compound.

Toxicity: Early prediction of potential toxicities, such as hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test). mdpi.com

Table 3: Example of an In Silico ADME Profile for a Pyrimidine-based Drug Candidate

| Property | Predicted Value/Classification | Desirability |

|---|---|---|

| Molecular Weight | < 500 g/mol | High (Follows Lipinski's Rule) |

| LogP | 2.5 - 3.5 | Good |

| H-bond Donors | 0 | High (Follows Lipinski's Rule) |

| H-bond Acceptors | 4 | High (Follows Lipinski's Rule) |

| Gastrointestinal Absorption | High | Good |

| Blood-Brain Barrier Permeant | Yes/No | Target Dependent |

| CYP2D6 Inhibitor | No | Good |

| hERG I Inhibitor | No | Good (Low cardiotoxicity risk) |

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds and to understand which molecular properties (descriptors) are most important for activity. nih.govscielo.br

To develop a QSAR model for a series of analogues based on the this compound scaffold, one would need a dataset of compounds with experimentally measured biological activities (e.g., IC50 values). tandfonline.com For each compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, molecular connectivity.

3D: Molecular shape, surface area, volume.

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity. nih.gov A robust QSAR model can be a powerful tool for lead optimization, guiding the design of new derivatives with improved potency and selectivity. nih.gov

Concluding Remarks and Future Research Perspectives on 5 Bromo 2 Pyridin 3 Ylmethoxy Pyrimidin

Potential for Lead Optimization and Novel Analog Discovery

The structural motif of 5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidine, which combines a pyrimidine (B1678525) ring with a pyridinylmethoxy side chain, presents a foundation for lead optimization in drug discovery. The pyrimidine core is a well-established pharmacophore found in numerous biologically active compounds, including anticancer and antimicrobial agents. The bromine atom at the 5-position offers a site for various chemical modifications, such as cross-coupling reactions, which could be exploited to generate a library of novel analogs.

Future research could focus on systematic modifications of this scaffold. For instance, replacement of the bromine atom with other functional groups could modulate the compound's electronic and steric properties, potentially influencing its biological target interactions. Furthermore, alterations to the pyridinylmethoxy side chain, such as changing the substitution pattern on the pyridine (B92270) ring or modifying the linker, could lead to the discovery of analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Translational Research Opportunities

Given the limited data on the biological effects of 5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidine, significant opportunities exist for translational research. Initial in vitro screening against a broad range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in infectious diseases, could identify potential therapeutic areas.

Should initial screenings reveal promising activity, subsequent research could progress to cell-based assays to evaluate the compound's efficacy in disease-relevant models. For example, if anticancer activity is observed, its effects on cancer cell proliferation, apoptosis, and cell cycle progression would be critical next steps. Positive results in these studies would warrant further investigation in preclinical animal models to assess in vivo efficacy, toxicity, and pharmacokinetics, paving the way for potential clinical translation.

Application of Advanced Computational and Experimental Methodologies

The study of 5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidine would greatly benefit from the application of modern research methodologies. In silico techniques, such as molecular docking and virtual screening, could be employed to predict potential biological targets and guide the rational design of more potent analogs. Quantitative structure-activity relationship (QSAR) studies could further refine the understanding of the chemical features essential for its biological activity.

On the experimental front, advanced synthetic methodologies could be utilized for the efficient and diverse production of analogs. High-throughput screening (HTS) technologies would enable the rapid evaluation of these compounds against various biological targets. Furthermore, sophisticated analytical techniques, such as X-ray crystallography and NMR spectroscopy, could be used to determine the three-dimensional structure of the compound and its potential interactions with biological macromolecules, providing crucial insights for further optimization.

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Substitution Reactions : React 5-bromo-2-chloropyrimidine with pyridin-3-ylmethanol in the presence of a base (e.g., NaH or K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux .

- Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acid derivatives to introduce aromatic substituents .

Optimization Strategies : - Vary reaction temperature (80–120°C) and catalyst loading (1–5 mol%) to balance yield and side reactions.

- Use continuous flow reactors to enhance efficiency and scalability .

Q. What key characterization techniques are critical for verifying the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of pyridine and pyrimidine protons and carbons, with characteristic shifts for bromine and methoxy groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 266.09 for C₁₀H₈BrN₃O) .

- HPLC : Assess purity (>97% as per commercial standards) using C18 columns and UV detection at 254 nm .

Q. What safety protocols should be followed when handling 5-Bromo-2-(pyridin-3-ylmethoxy)pyrimidine?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation; if exposed, move to fresh air and seek medical attention .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods improve the design of reactions involving this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing reaction data to optimize conditions (e.g., solvent, catalyst) for new derivatives .

- Example : ICReDD’s hybrid computational-experimental workflows have reduced reaction development time by 40% in similar systems .

Q. What strategies address selectivity challenges in substitution reactions at the pyrimidine ring?

- Methodological Answer :

- Steric and Electronic Control :

- Use bulky bases (e.g., DBU) to direct substitution to the less hindered position.

- Electron-withdrawing groups (e.g., Br) activate specific sites for nucleophilic attack .

- Temperature Modulation : Lower temperatures (0–25°C) favor kinetic over thermodynamic products .

Q. How should researchers analyze contradictory data in catalytic cross-coupling reactions with this compound?

- Methodological Answer :

- Systematic Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., XPhos vs. SPhos) to identify optimal combinations .

- Byproduct Analysis : Use LC-MS to detect undesired intermediates (e.g., homocoupling products) and adjust stoichiometry or degassing protocols .

- Case Study : A 2025 study resolved yield discrepancies (30% vs. 70%) by switching from THF to toluene, highlighting solvent polarity effects .

Q. What role do substituents on the pyridine ring play in modulating biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Methoxy Group : Enhances lipophilicity, improving blood-brain barrier penetration in neurological targets .

- Bromine Atom : Increases electrophilicity, enabling covalent binding to cysteine residues in enzymes .

- Comparative Analysis : Derivatives with trifluoromethyl or pyrrolidine groups show 10–100x higher potency in kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.